2/'-Deoxyuridine-5/'-diphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine-5’-diphosphate sodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxy sugar. This compound is essential in various biochemical processes, particularly in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyuridine-5’-diphosphate sodium salt typically involves the phosphorylation of 2’-deoxyuridine. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates. The resulting product is then purified through ion-exchange chromatography to obtain the sodium salt form.
Industrial Production Methods: Industrial production of 2’-deoxyuridine-5’-diphosphate sodium salt often involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is typically stored under cold conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyuridine-5’-diphosphate sodium salt undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to triphosphate forms.
Hydrolysis: Breakdown into monophosphate and free uridine derivatives.
Substitution: Replacement of the uracil base with other nucleobases.
Common Reagents and Conditions:
Phosphorylation: Phosphoryl chloride (POCl3), pyridine, anhydrous conditions.
Hydrolysis: Acidic or enzymatic conditions.
Substitution: Various nucleophilic agents under controlled pH and temperature.
Major Products:
Phosphorylation: 2’-Deoxyuridine-5’-triphosphate.
Hydrolysis: 2’-Deoxyuridine-5’-monophosphate and uridine derivatives.
Substitution: Modified nucleotides with different bases.
Scientific Research Applications
2’-Deoxyuridine-5’-diphosphate sodium salt is widely used in scientific research due to its role in DNA synthesis and repair. Some key applications include:
Chemistry: Used as a precursor in the synthesis of other nucleotide analogs.
Biology: Essential in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The primary mechanism of action of 2’-deoxyuridine-5’-diphosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This reaction is crucial for maintaining the balance of nucleotide pools within the cell and ensuring the fidelity of DNA synthesis. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA repair and apoptosis.
Comparison with Similar Compounds
2’-Deoxyuridine-5’-monophosphate: A precursor in the synthesis of 2’-deoxyuridine-5’-diphosphate.
2’-Deoxyuridine-5’-triphosphate: A higher phosphorylated form involved in DNA synthesis.
2’-Deoxycytidine-5’-triphosphate: Another nucleotide analog used in DNA replication.
Uniqueness: 2’-Deoxyuridine-5’-diphosphate sodium salt is unique due to its specific role in the synthesis of deoxythymidine monophosphate, a critical step in DNA replication and repair. Its ability to be phosphorylated to the triphosphate form and incorporated into DNA makes it a valuable tool in molecular biology and therapeutic research.
Properties
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O11P2.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXRPMGWFALFO-CDNBRZBRSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na2O11P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102814-06-2 |
Source
|
Record name | 2'-Deoxyuridine 5'-diphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.